molecular formula C7H4ClIN2 B1418892 6-Chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 885275-59-2

6-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1418892
CAS RN: 885275-59-2
M. Wt: 278.48 g/mol
InChI Key: IHTZNIKMBKFWHV-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that has a wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodoimidazo[1,2-a]pyridine is represented by the SMILES string ClC1=NN2C(I)=CN=C2C=C1 . The InChI code for the compound is 1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H .


Physical And Chemical Properties Analysis

6-Chloro-3-iodoimidazo[1,2-a]pyridine is a solid compound . Its molecular weight is 278.48 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Coupling for Novel C-Nucleosides

Palladium catalysis has been employed in the cross-coupling of 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine to synthesize novel imidazo[1,2-a]pyridine C-nucleosides. The coupling with 2,3-dihydrofuran yielded high-yield compounds, which were further dihydroxylated to produce erythrofuranosyl C-nucleoside derivatives. This process marks the first instance of attaching a sugar moiety to the C3 position of an imidazo[1,2-a]pyridine heterocycle, demonstrating its potential in synthesizing unique nucleoside analogs (Gudmundsson, Drach, & Townsend, 1996).

Synthesis and Antiviral Activity

Further research on erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, synthesized using palladium-catalyzed coupling of chlorinated 3-iodoimidazo[1,2-a]pyridines, has shown significant antiviral activity. Specifically, the alpha-d anomer of a trichloro derivative exhibited notable activity against human cytomegalovirus and HSV-1, illustrating the potential of these compounds in antiviral therapies (Gudmundsson et al., 2003).

Iodocyclization Cascade for Synthesis

A novel method for synthesizing 3-iodoimidazo[1,2-a]pyridines involves an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines, with concurrent C═C bond cleavage. This metal-free protocol, leveraging I2O5 as both an oxidant and iodine source, highlights the versatility of 3-iodoimidazo[1,2-a]pyridines in synthesis applications (Zhou, Yuan, Jin, & Liu, 2019).

Electrochemical Oxidative Iodination

An electrochemical oxidative iodination technique utilizing NaI as an iodine source has been developed for imidazo[1,2-a]pyridines. This method provides an efficient route for preparing 3-iodoimidazo[1,2-a]pyridines derivatives under metal-free and exogenous chemical oxidant-free conditions, demonstrating an eco-friendly approach to synthesizing iodinated compounds (Park, Kim, & Kim, 2020).

Synthesis of Phosphatidylinositol 3-Kinase Inhibitors

Imidazo[1,2-a]pyridine analogues of the ZSTK474 class, synthesized using a scaffold-hopping approach, have been evaluated as phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds, prepared via a heteroaryl Heck reaction, show maintained isoform selectivity with varying potency, indicating their potential in developing new PI3K inhibitor therapies (Gamage et al., 2019).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTZNIKMBKFWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672186
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodoimidazo[1,2-a]pyridine

CAS RN

885275-59-2
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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